molecular formula C13H14N2O4S B5719666 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide

2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide

Cat. No. B5719666
M. Wt: 294.33 g/mol
InChI Key: QCNKEFJIYGAKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as furosemide and is widely used as a diuretic drug for the treatment of edema and hypertension.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide involves the inhibition of the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the inhibition of the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. This diuretic effect helps to reduce the fluid overload in patients with edema and hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide are mainly related to its diuretic effect. This compound helps to reduce the fluid overload in patients with edema and hypertension, leading to a decrease in blood pressure and an improvement in cardiac function. However, it may also cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia, which can lead to adverse effects such as muscle weakness, cramps, and arrhythmias.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide in lab experiments include its potent diuretic effect, which can be used to study the effects of fluid overload on various physiological and biochemical parameters. It is also a well-established drug with a known mechanism of action, making it a useful tool for studying the renal physiology and pharmacology. However, the limitations of using this compound include its potential for causing electrolyte imbalances, which can affect the interpretation of the experimental results. It is also a drug that is widely used in clinical practice, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide. One potential direction is to study its potential applications in the treatment of other conditions, such as pulmonary edema, liver cirrhosis, and congestive heart failure. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased potency, selectivity, and reduced side effects. Additionally, further research is needed to understand the molecular mechanisms underlying the electrolyte imbalances caused by this compound and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis method of 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-methylpyridine to form 2-methyl-N-(4-methylphenyl)sulfonyl-4-pyridinamine. This intermediate is then reacted with furan-3-carboxylic acid hydrazide to form 2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide. The overall synthesis method is shown in Figure 1.

Scientific Research Applications

2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide is widely used in scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. It is a potent diuretic drug that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This compound has been extensively studied for its potential applications in the treatment of hypertension, congestive heart failure, and renal failure.

properties

IUPAC Name

2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)15-14-13(16)12-7-8-19-10(12)2/h3-8,15H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNKEFJIYGAKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323227
Record name 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide

CAS RN

356769-72-7
Record name 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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